![molecular formula C10H12O3 B066129 (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid CAS No. 164333-77-1](/img/structure/B66129.png)
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid
Overview
Description
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, also known as mandelic acid, is an aromatic alpha hydroxy acid with the molecular formula C9H10O3. It is a chiral molecule with two enantiomers, ®-mandelic acid and (S)-mandelic acid. This compound is widely used in the pharmaceutical and cosmetic industries due to its antibacterial properties and its ability to promote skin exfoliation.
Mechanism of Action
Target of Action
(2S)-2-Hydroxy-2-Methyl-3-Phenylpropanoic Acid, also known as Benzenepropanoic acid, alpha-hydroxy-alpha-methyl-, (alphaS)-, primarily targets hydroxyacid oxidase 1 (HAO1) and (S)-mandelate dehydrogenase . HAO1 is involved in the metabolism of glycolate and other hydroxy acids, while (S)-mandelate dehydrogenase is an enzyme found in certain bacteria that catalyzes the oxidation of mandelate to phenylglyoxylate .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes. For HAO1, it acts as a substrate, leading to the oxidation of the hydroxy group to a keto group. This interaction results in the production of hydrogen peroxide and the corresponding keto acid . In the case of (S)-mandelate dehydrogenase, the compound undergoes dehydrogenation, resulting in the formation of phenylglyoxylate .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the glyoxylate and dicarboxylate metabolism pathway . The oxidation of this compound by HAO1 leads to the formation of glyoxylate, which can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle . This can influence energy production and other metabolic processes.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, and metabolized primarily in the liver. It is then excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment.
Result of Action
At the molecular level, the action of this compound results in the production of reactive oxygen species (ROS) such as hydrogen peroxide, which can have various cellular effects. These effects include oxidative stress, modulation of signaling pathways, and potential cytotoxicity . The compound’s action can also lead to changes in metabolic fluxes within the affected pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the efficacy and stability of this compound. For instance, acidic or basic conditions can affect the ionization state of the compound, altering its solubility and interaction with target enzymes . Additionally, temperature fluctuations can impact the compound’s stability and the rate of enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mandelic acid can be synthesized through several methods. One common method involves the hydrolysis of mandelonitrile, which is obtained by the reaction of benzaldehyde with hydrogen cyanide. The hydrolysis can be carried out using either acidic or basic conditions. In acidic conditions, hydrochloric acid is typically used, while sodium hydroxide is used in basic conditions.
Another method involves the oxidation of phenylglycine using potassium permanganate or hydrogen peroxide. This method is less commonly used due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In industrial settings, mandelic acid is often produced through the hydrolysis of mandelonitrile. This method is preferred due to its higher yield and the availability of raw materials. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure maximum efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Mandelic acid undergoes various chemical reactions, including:
Oxidation: Mandelic acid can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of mandelic acid can yield phenylglycolic acid. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Esterification: Mandelic acid can react with alcohols in the presence of an acid catalyst to form esters. For example, reacting mandelic acid with methanol in the presence of sulfuric acid yields methyl mandelate.
Substitution: Mandelic acid can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, reacting mandelic acid with thionyl chloride can produce mandeloyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Esterification: Alcohols (e.g., methanol), sulfuric acid
Substitution: Thionyl chloride
Major Products Formed
Oxidation: Benzoic acid
Reduction: Phenylglycolic acid
Esterification: Methyl mandelate
Substitution: Mandeloyl chloride
Scientific Research Applications
Medicinal Chemistry
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is investigated for its potential therapeutic properties. It serves as an important intermediate in the synthesis of various pharmaceutical agents, including:
- Renin Inhibitors : The compound has been identified as a precursor for synthesizing renin inhibitors, which are crucial in managing hypertension .
- Enkephalinase Inhibitors : Its derivatives are explored for developing drugs that target enkephalinase, an enzyme involved in pain modulation .
Biochemical Research
The compound plays a significant role in studying biochemical processes due to its interactions with biological macromolecules. Notable applications include:
- Anticoagulant Activity : Research indicates that this compound may influence blood coagulation, suggesting potential therapeutic applications in cardiovascular health.
- Enzyme Interactions : The compound's hydroxyl and phenyl groups facilitate binding with enzymes, making it a subject of interest in enzymatic studies.
Industrial Applications
In industrial settings, this compound is utilized for producing fine chemicals and pharmaceuticals. Its unique properties allow it to function effectively as:
- Chiral Building Block : It serves as a chiral building block in the synthesis of complex organic molecules, enhancing the efficiency of chemical processes.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Therapeutic Potential : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as an intermediate for synthesizing novel renin inhibitors, demonstrating significant antihypertensive activity in animal models .
- Biochemical Interactions : Research conducted at a leading university explored how this compound interacts with various enzymes, revealing insights into its role as an enzyme modulator.
- Industrial Synthesis : A patent application detailed a novel method for synthesizing optically active forms of the compound using chiral resolution techniques, showcasing its industrial relevance .
Comparison with Similar Compounds
Mandelic acid is unique among alpha hydroxy acids due to its larger molecular size, which allows for slower penetration into the skin and reduces the risk of irritation. Similar compounds include:
Glycolic acid: A smaller alpha hydroxy acid with a higher penetration rate, often used in chemical peels.
Lactic acid: Another alpha hydroxy acid with moisturizing properties, commonly used in skin care products.
Citric acid: An alpha hydroxy acid with antioxidant properties, used in both skin care and food preservation.
Mandelic acid’s antibacterial properties and its gentle exfoliating action make it particularly suitable for sensitive skin and for treating acne.
Biological Activity
(2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid, commonly known as mandelic acid , is an aromatic alpha hydroxy acid (AHA) with significant biological activity. This compound is characterized by its chiral nature and is utilized in various pharmaceutical and cosmetic applications due to its antibacterial properties and skin exfoliation capabilities. This article explores the biological activity of mandelic acid, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 180.20 g/mol
- CAS Number : 164333-77-1
- IUPAC Name : this compound
Mandelic acid primarily targets specific enzymes involved in metabolic pathways:
- Hydroxyacid Oxidase 1 (HAO1) : Mandelic acid acts as a substrate for HAO1, leading to the oxidation of the hydroxy group to a keto group, resulting in the production of hydrogen peroxide and corresponding keto acids.
- (S)-Mandelate Dehydrogenase : This enzyme facilitates the conversion of mandelic acid into other biologically active metabolites.
These interactions play a crucial role in the compound's ability to induce oxidative stress, modulate signaling pathways, and exhibit cytotoxic effects against certain cell lines.
Antibacterial Properties
Mandelic acid has demonstrated significant antibacterial activity, particularly against urinary tract pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function, making it effective in treating urinary tract infections (UTIs) .
Antioxidant Activity
Research indicates that mandelic acid exhibits strong antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative damage, which can lead to various diseases . The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).
Skin Exfoliation and Cosmetic Applications
Due to its AHA classification, mandelic acid is widely used in cosmetic formulations for chemical peels. It promotes skin exfoliation by breaking down the bonds between dead skin cells, enhancing skin texture and appearance .
Pharmacokinetics
The pharmacokinetics of mandelic acid involve absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed in the gastrointestinal tract.
- Distribution : Distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys.
The compound's bioavailability and metabolic pathways are essential for understanding its therapeutic efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of mandelic acid:
- Antibacterial Efficacy : A study showed that mandelic acid significantly reduced bacterial counts in patients with UTIs compared to placebo treatments.
- Antioxidant Studies : In vitro assays demonstrated that mandelic acid effectively scavenged free radicals, with a notable decrease in lipid peroxidation markers .
- Cosmetic Applications : Clinical trials have reported improvements in skin texture and reduction in acne lesions following treatment with mandelic acid-based peels .
Summary Table of Biological Activities
Activity Type | Description | References |
---|---|---|
Antibacterial | Effective against UTI pathogens | |
Antioxidant | Scavenges free radicals | |
Skin Exfoliation | Promotes exfoliation in cosmetic applications |
Properties
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIBMVNOBCIJNU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426959 | |
Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164333-77-1 | |
Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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